Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate
Overview
Description
Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate is a chemical compound with significant relevance in scientific research, particularly in organic chemistry and molecular structure analysis.
Synthesis Analysis
The synthesis of related compounds often involves hydrogen bonding and complex molecular interactions. For instance, Portilla et al. (2007) describe the formation of hydrogen-bonded sheets in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate through N-H...O and C-H...O hydrogen bonds, demonstrating the intricate nature of such synthesis processes (Portilla et al., 2007).
Molecular Structure Analysis
The molecular structure of related compounds, such as those studied by Kam et al. (2020), often exhibits polarized molecular-electronic structures. These structures are determined using various spectroscopic methods, including NMR and IR spectroscopy (Kam et al., 2020).
Chemical Reactions and Properties
Compounds similar to Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate are used as building blocks in the synthesis of various heterocyclic scaffolds, as described by Křupková et al. (2013), who highlight the compound's role in preparing substituted nitrogenous heterocycles (Křupková et al., 2013).
Physical Properties Analysis
The physical properties of such compounds are often characterized by their crystalline forms and hydrogen-bonded structures. This is evident in the work of Quiroga et al. (2008), who describe the hydrogen-bonded framework in related molecules (Quiroga et al., 2008).
Chemical Properties Analysis
The chemical properties of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate and related compounds are characterized by their reactivity in various chemical reactions. The work by Xiao (2007) demonstrates the intermediate role of similar compounds in pharmaceutical synthesis, highlighting their chemical versatility (Xiao, 2007).
Scientific Research Applications
Conformational Studies in Organic Chemistry
Research on ortho-substituted diphenyl ethers, such as the related compound methyl 4-methoxy-3-nitrobenzoate, has revealed insights into molecular conformations. Studies have shown that these compounds principally adopt specific conformations like "H-inside" or "methoxy-inside," which are significant in understanding molecular interactions and stability (Chandler, Smith, & Moir, 1964).
Role in Synthesis Processes
Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate and its derivatives are utilized in the synthesis of various organic compounds. For instance, it has been employed in the synthesis of specific benzoxazolone derivatives, which are essential for metabolic studies of certain pharmaceutical agents (Kato & Morie, 1996).
Chemical Solubility and Transfer Studies
Studies involving the solubility of various nitrobenzoic acid derivatives, including similar compounds to methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate, have been conducted to understand their behavior in different solvents. This research is crucial in the development of pharmaceuticals and chemical processing (Hart et al., 2015).
Development of Cytotoxic Agents
Certain derivatives of methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate have been explored for their cytotoxic properties. This research is instrumental in developing new chemotherapeutic agents and understanding how structural variations can impact biological activity (Elomri et al., 1999).
Fabrication of Dyes
Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate is involved in the synthesis of dyes. Research has shown that derivatives of this compound can be utilized to create acid dyes with applications in various industries, demonstrating the compound's versatility in applied chemistry (Kitajima, Kadoya, Maeda, & Oshima, 1970).
properties
IUPAC Name |
methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O5/c1-16-8-4(9(13)17-2)3-5(10)6(11)7(8)12(14)15/h3H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQKJDKMQBJBML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1C(=O)OC)Cl)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477514 | |
Record name | 4-Amino-5-chloro-2-methoxy-3-nitro-benzoic Acid Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate | |
CAS RN |
457947-61-4 | |
Record name | 4-Amino-5-chloro-2-methoxy-3-nitro-benzoic Acid Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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